3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c20-14-6-3-5-13(10-14)18-21(8-9-25-18)17(22)15-11-12-4-1-2-7-16(12)24-19(15)23/h1-7,10-11,18H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBFZDVJLAUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with 3-acetyl-2H-chromen-2-one under specific conditions to yield the final product. Industrial production methods may involve optimizing these reactions for higher yield and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, it is being explored as a potential therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of enzyme activity or the activation of receptor pathways, leading to the desired biological effects. The chromenone structure also contributes to its activity by facilitating binding to target sites and enhancing the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinone-Coumarin Hybrids
N-[2-(Substituted Aryl/Heteryl)-4-oxo-1,3-thiazolidin-3-yl]-2-oxo-2H-chromene-3-carboxamides (IV-a-m)
- Structure: These derivatives (e.g., IV-a-m) feature a thiazolidinone ring linked to coumarin via a carboxamide bridge, analogous to the target compound. Substituents on the aryl/heteryl group vary, including methoxy, trifluoromethyl, and halogens .
- Synthesis: Prepared via Knoevenagel condensation followed by cyclization with aryl thiourea, yielding products with 70–85% purity. IR spectra show C=O stretches at 1761–1669 cm⁻¹, consistent with the target compound’s carbonyl groups .
- Bioactivity : Tested for analgesic activity (acetic acid-induced writhing model), with some derivatives showing 40–60% inhibition compared to aspirin (100 mg/kg) .
3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanones (3a-p)
- Structure: Replace the thiazolidinone ring with a thiazole, reducing ring saturation. The coumarin retains a 3-acetyl group .
- Synthesis: Bromination of 3-acetylcoumarin followed by cyclization with aryl thiourea. Yields range from 75–88%, with melting points (158–217°C) similar to thiazolidinone analogs .
- Physicochemical Data : ^1H NMR shows aromatic protons at δ 6.65–7.93 ppm, distinct from the target compound’s thiazolidine protons (typically δ 3.5–4.5 ppm for CH₂ groups) .
Analogues with Modified Substituents
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one
- Structure : Features a methoxy group at the coumarin C6 position and a 2-chlorophenyl-substituted thiazole. Molecular weight (369.819 g/mol) is lower than the target compound due to the absence of a carbonyl group .
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one
- Structure : Incorporates a bromophenyl-thiazole and a benzyloxy group on coumarin. The halogen-rich structure (Br, Cl, F) enhances molecular weight (607.82 g/mol) and may improve binding to hydrophobic enzyme pockets .
- Synthetic Challenges : Multiple halogen substituents complicate purification, as seen in lower yields (~65%) compared to simpler analogs .
Physicochemical and Pharmacokinetic Comparisons
Melting Points and Stability
Solubility and Lipophilicity
- LogP values for thiazolidinone derivatives range from 2.5–3.8, indicating moderate lipophilicity. The 3-chlorophenyl group in the target compound increases LogP (~3.5) compared to morpholinophenyl analogs (LogP ~2.0) .
Spectroscopic Data
- IR: Thiazolidinone C=O stretches at ~1700 cm⁻¹ and coumarin lactone C=O at ~1750 cm⁻¹ .
- ^1H NMR : Thiazolidine CH₂ protons resonate at δ 3.5–4.5 ppm, while thiazole protons appear as singlets near δ 7.0–8.0 ppm .
Biological Activity
The compound 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one , also known as 6-bromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13BrClNO3S
- Molecular Weight : 450.73 g/mol
- CAS Number : 313267-67-3
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives of thiazolidinones exhibit significant antimicrobial properties. The incorporation of the thiazolidine moiety has been shown to enhance the antimicrobial efficacy against various bacterial strains and fungi.
- A study demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
-
Anticancer Activity
- Research has indicated that compounds with a coumarin core, such as this one, may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
- In vitro assays have shown that the compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
-
Acetylcholinesterase Inhibition
- Compounds similar to this one have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.
- A recent study reported a series of coumarin derivatives with strong AChE inhibitory activity, highlighting the potential for therapeutic applications in cognitive disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells, leading to cell death.
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, which may involve caspase activation and mitochondrial dysfunction.
- Enzyme Inhibition : Its ability to inhibit enzymes like AChE suggests a competitive inhibition mechanism where the compound mimics natural substrates.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Umesha et al. (2009) | Evaluated various thiazolidine derivatives for antimicrobial activity | Identified significant antimicrobial effects against multiple strains |
| PMC11531508 (2024) | Investigated AChE inhibition by coumarin derivatives | Found promising AChE inhibitory activity suggesting potential for Alzheimer's treatment |
| ScienceDirect (2004) | Assessed cytotoxicity against human tumor cells | Demonstrated effective inhibition of cancer cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
